molecular formula C3H3BrN2OS B599313 (5-Bromo-1,3,4-thiadiazol-2-yl)methanol CAS No. 1339055-00-3

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B599313
CAS No.: 1339055-00-3
M. Wt: 195.034
InChI Key: NOACDUMFCRKIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the molecular formula C3H3BrN2OS . It’s a beige solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with sodium borohydride in methanol . The reaction mixture is stirred for 16 hours at room temperature, then quenched with acetic acid, extracted with ethyl acetate, and the organic layer is separated, dried, and evaporated to obtain the crude product .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 . This indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms in the molecule, along with carbon and hydrogen.


Physical And Chemical Properties Analysis

“this compound” is a beige solid at room temperature . Its molecular weight is 195.04 . The compound is stored at room temperature .

Scientific Research Applications

  • Molecular Aggregation Studies : Spectroscopic studies of compounds related to (5-Bromo-1,3,4-thiadiazol-2-yl)methanol, specifically 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showed molecular aggregation effects in different solvents, including methanol. This research suggests potential applications in understanding molecular interactions and developing materials with specific optical properties (Matwijczuk et al., 2016).

  • Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine derivative containing a this compound related structure exhibited promising properties as a photosensitizer for photodynamic therapy, showing potential for cancer treatment (Pişkin et al., 2020).

  • Synthesis of Antiviral Compounds : Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related to this compound, has led to the development of compounds with antiviral properties, particularly against the tobacco mosaic virus (Chen et al., 2010).

  • Dyeing Performance in Textile Industry : Derivatives of 1,3,4-thiadiazoles, including those related to this compound, have been synthesized and evaluated for their dyeing performance on nylon fabric, suggesting applications in the textile industry (Malik et al., 2018).

  • Pharmaceutical Applications : Studies on 1,3,4-thiadiazole derivatives, including those structurally related to this compound, have explored their potential pharmaceutical applications. For instance, certain compounds demonstrated antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

  • Organic Electronics : Thiadiazole-based polymers, including those with structures related to this compound, have been synthesized and characterized for their potential use in organic electronic devices such as photovoltaic cells and field-effect transistors (Kotwica et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

Based on the structure-activity relationship of 1,3,4-thiadiazoles, the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the bromine atom in the 5-position of the thiadiazole ring in (5-Bromo-1,3,4-thiadiazol-2-yl)methanol may play a crucial role in its interaction with its targets.

Biochemical Pathways

Given the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may interfere with pathways related to cell growth and proliferation.

Result of Action

Based on the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may induce cell death or inhibit cell growth in certain cell types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of -10°C, suggesting that low temperatures may be necessary for its stability .

Properties

IUPAC Name

(5-bromo-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOACDUMFCRKIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339055-00-3
Record name (5-bromo-1,3,4-thiadiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.